molecular formula C17H21NO3 B1671708 Etodolac CAS No. 41340-25-4

Etodolac

Cat. No. B1671708
CAS RN: 41340-25-4
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-UHFFFAOYSA-N
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Description

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties . It is used to treat mild to moderate pain, osteoarthritis, or rheumatoid arthritis .


Synthesis Analysis

Etodolac can be synthesized through a process that involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate, obtaining methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano [3,4-bis] indole-1-acetate, and then hydrolyzing the compound to etodolac . Another study discusses the synthesis of different amino acid methyl esters conjugated etodolac mutual prodrugs .

Scientific Research Applications

1. Dermal Application for Rheumatoid Arthritis

A study by Tas et al. (2007) explored the use of Etodolac in hydrophilic gel formulations for dermal application. This approach aimed to minimize gastrointestinal disturbances, a common side effect of oral administration. Their research indicated that the inclusion of hydrophobic terpenes like anethole significantly enhanced the absorption of Etodolac through the skin, making it a viable alternative for treating rheumatoid arthritis.

2. Pain Management in Various Conditions

Bellamy (1997) in their review highlighted Etodolac's multipurpose analgesic applications. They noted its efficacy in treating pain from dental extraction, orthopedic and urological surgeries, sports injuries, and chronic conditions like rheumatoid arthritis and osteoarthritis (Bellamy, 1997).

3. Treatment of Neuropathic Pain

Suyama et al. (2004) found that Etodolac, as a COX-2 inhibitor, effectively alleviated heat-evoked hyperalgesia in a rat model of neuropathic pain. Their results suggested Etodolac's potential in treating neuropathic pain, providing an alternative to traditional pain management strategies (Suyama et al., 2004).

4. Transdermal Delivery Systems

Fayez et al. (2015) investigated Etodolac in lecithin organogels as a transdermal delivery system. Their results indicated that specific formulations enhanced Etodolac's permeation through the skin, potentially offering a sustained release transdermal delivery system for the drug (Fayez et al., 2015).

5. Clinical Pharmacokinetics and Enantioselective Analysis

Silva et al. (2016) conducted a study on theclinical pharmacokinetics of Etodolac, focusing on its enantioselective analysis in human plasma. Their research provided the first method for determining Etodolac enantiomers in plasma, which has implications for understanding its metabolic processes and efficacy in pain management (Silva et al., 2016).

6. Pro-Apoptotic Drug in Chronic Lymphocytic Leukemia

Jensen et al. (2008) examined R-etodolac, a pro-apoptotic agent, in a phase I clinical trial for patients with B-cell chronic lymphocytic leukemia. Their findings indicated tolerability and potential efficacy of R-etodolac, suggesting its use in further studies as a maintenance therapy or part of combination therapy for B-CLL (Jensen et al., 2008).

7. Anti-Inflammatory and Prostaglandin Synthetase Inhibiting Properties

Research by Demerson et al. (1983) explored the resolution of Etodolac and its anti-inflammatory and prostaglandin synthetase inhibiting properties. This study provided valuable insights into the biochemical and pharmacological effects of Etodolac enantiomers (Demerson et al., 1983).

8. Transethosomes for Transdermal Delivery

Gondkar et al. (2017) developed Etodolac-loaded transethosomal gel, focusing on enhancing its transdermal delivery. Their findings showed potential for this delivery system in treating inflammatory diseases, providing an alternative to oral administration with reduced gastrointestinal irritation (Gondkar et al., 2017).

Safety And Hazards

Etodolac can increase the risk of fatal heart attack or stroke, especially with long-term use or high doses, or in patients with heart disease . It can also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning, especially in older adults . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

properties

IUPAC Name

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate)
Record name Etodolac [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID9020615
Record name Etodolac
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Molecular Weight

287.35 g/mol
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Physical Description

Solid
Record name Etodolac
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Solubility

3.92e-02 g/L
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Mechanism of Action

Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss.
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Product Name

Etodolac

CAS RN

41340-25-4
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Record name 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid
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Melting Point

145 - 148 °C
Record name Etodolac
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Record name Etodolac
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
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Synthesis routes and methods V

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(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etodolac
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Reactant of Route 2
Etodolac
Reactant of Route 3
Etodolac
Reactant of Route 4
Etodolac
Reactant of Route 5
Etodolac
Reactant of Route 6
Etodolac

Citations

For This Compound
17,100
Citations
DR Brocks, F Jamali - Clinical pharmacokinetics, 1994 - Springer
… etodolac enantiomers could be undertaken. This step hydrolysed the acyl-glucuronide conjugates of etodolac, and consequently the concentrations of etodolac … glucuronidated etodolac …
Number of citations: 96 link.springer.com
RA Jones - Inflammopharmacology, 1999 - Springer
… and endoscopic analysis with etodolac showed placebo level … of etodolac has been shown in long-term and large-scale trials and by routine clinical observation. In summary, etodolac is …
Number of citations: 39 link.springer.com
N Zvaifler - Clinical rheumatology, 1989 - Springer
… that etodolac (200 to 600 mg/day) is effective in the treatment of osteoarthritis and rheumatoid arthritis. Etodolac … complaints except for indigestion between etodolac-treated groups and …
Number of citations: 25 link.springer.com
N Bellamy - Inflammopharmacology, 1997 - Springer
… However, etodolac has other applications which rely primarily on its efficacy as an analgesic… , etodolac has been evaluated in the treatment of a variety of different pain states. Etodolac …
Number of citations: 20 link.springer.com
FL Lanza, JD Arnold - Clinical rheumatology, 1989 - Springer
… in blood loss with etodolac therapy was 0.2 ml. In a 4-week study of etodolac (600 and 1000 … or rheumatoid arthritis, blood loss seen with etodolac was comparable to that seen with …
Number of citations: 20 link.springer.com
S Lynch, RN Brogden - Drugs, 1986 - Springer
… Like other NSAIDs, etodolac is an inhibitor of prostaglandin synthesis at the cyclo-… of full doses of etodolac is longer than that of aspirin, lasting up to 8 hours. In rats, etodolac had a more …
Number of citations: 33 link.springer.com
NM El Kousy - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
Two simple, sensitive and reproducible spectrophotometric and spectrofluorimetric methods were adopted for the analysis of the anti-inflammatory drugs, etodolac and aceclofenac. The …
Number of citations: 143 www.sciencedirect.com
KF Liao, KC Cheng, CL Lin, SW Lai - Biomedicine, 2017 - ncbi.nlm.nih.gov
Objective: The aim of this study was to explore the association between etodolac use and acute in Taiwan. Design: We designed a case-control study using the database of Taiwan’s …
Number of citations: 49 www.ncbi.nlm.nih.gov
M Pena - Rheumatology international, 1990 - Springer
Numerous clinical trials have shown etodolac to be an effective analgesic. The purpose of the present report is to review results of 14 studies that demonstrate the effectiveness of …
Number of citations: 28 link.springer.com
CA Demerson, LG Humber, NA Abraham… - Journal of medicinal …, 1983 - ACS Publications
… In the present report, the resolution of etodolac and the effects of the enantiomers … of (+)etodolac in the model used (Figure 1). Biochemistry. (ą)-Etodolac and the etodolac enantiomers …
Number of citations: 115 pubs.acs.org

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